molecular formula C11H10BrNO3 B063480 4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid CAS No. 175205-16-0

4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid

Cat. No.: B063480
CAS No.: 175205-16-0
M. Wt: 284.11 g/mol
InChI Key: VPTIHMBAMCSGKL-SNAWJCMRSA-N
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Description

4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid is an organic compound that features a brominated aniline derivative attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid typically involves the reaction of 4-bromo-2-methylaniline with maleic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring can be substituted with other electrophiles under appropriate conditions.

    Nucleophilic Substitution: The bromine atom can also be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.

    Nucleophilic Substitution: Products include azides or thiocyanates.

    Oxidation and Reduction: Products include quinones or amines.

Scientific Research Applications

4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylaniline
  • 2-Bromo-4-methylaniline
  • 4-Bromoacetanilide
  • 4-Bromo-3-methylaniline

Uniqueness

4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid is unique due to the presence of both a brominated aniline and a butenoic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the butenoic acid group allows for additional interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

CAS No.

175205-16-0

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

(E)-4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10BrNO3/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4+

InChI Key

VPTIHMBAMCSGKL-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)NC(=O)/C=C/C(=O)O

SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C=CC(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C=CC(=O)O

Origin of Product

United States

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